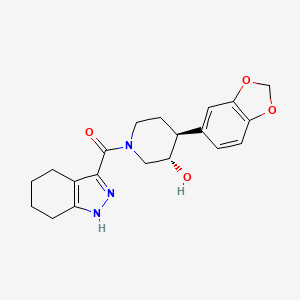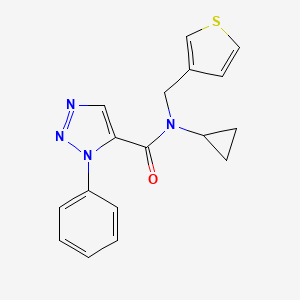![molecular formula C20H28N2O4 B3811475 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide](/img/structure/B3811475.png)
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide
概要
説明
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide is a complex organic compound featuring a piperidine ring, a cyclopropane moiety, and a benzamide structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors. The cyclopropane moiety is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
The final step involves the coupling of the piperidine derivative with the benzamide structure. This can be achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks an electrophilic carbonyl carbon on the benzamide precursor. Reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide structure may interact with enzymes or other proteins, inhibiting their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular behavior.
類似化合物との比較
Similar Compounds
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- N-(piperidin-4-yl)benzamide derivatives
Uniqueness
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of both a cyclopropane moiety and a piperidine ring in the same molecule provides distinct chemical and biological properties that are not commonly found in other compounds.
This compound’s unique structure allows it to interact with a variety of molecular targets, making it a versatile tool in scientific research and a promising candidate for therapeutic development.
特性
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-2-16(23)13-21-19(24)14-5-7-17(8-6-14)26-18-9-11-22(12-10-18)20(25)15-3-4-15/h5-8,15-16,18,23H,2-4,9-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZHRZAABJLCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]piperidin-4-amine](/img/structure/B3811394.png)
![[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3811401.png)

![2-[4-(6-oxo-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B3811418.png)

![2-(2,4-dimethoxy-3-methylbenzyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3811440.png)
![(1-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B3811445.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3811467.png)
![1-cyclopropyl-6-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B3811473.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B3811480.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N'-(2-ethoxyphenyl)-N-methylmalonamide](/img/structure/B3811486.png)
![1-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3811494.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B3811512.png)
